![molecular formula C19H20N4 B5627315 2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine CAS No. 57987-78-7](/img/structure/B5627315.png)
2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine
Overview
Description
The interest in pyrimidine derivatives, including 2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine, spans across various scientific disciplines due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their binding affinities and activities against different biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the introduction of structural variety at specific positions of the scaffold, enabling the evaluation of their activities in various assays. For example, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines allows for structural modifications at positions 2, 4, and 6, offering insights into the structure-activity relationship ((Jang et al., 2010)).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals the importance of specific substituents and their positions on the pyrimidine ring. The structural features significantly influence the compound's biological activity and interaction with various biomolecules.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, allowing for further functionalization. These reactions are crucial for synthesizing more complex molecules with enhanced biological activities. The compounds exhibit significant in vitro and in vivo activities against a range of targets, indicating their potential as therapeutic agents ((Matsumoto & Minami, 1975)).
Safety and Hazards
The safety data sheets for similar compounds indicate that they may cause skin and eye irritation, respiratory irritation, and are very toxic to aquatic life with long-lasting effects . It’s important to handle these compounds with care, using appropriate personal protective equipment, and to avoid release to the environment.
Future Directions
The future directions for research on “2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine” and similar compounds could include further exploration of their synthesis, chemical properties, and biological activities . There is also interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
properties
IUPAC Name |
2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-5-18-14-16(6-7-17(18)4-1)15-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLZLHIISCSIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353748 | |
Record name | 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine | |
CAS RN |
57987-78-7 | |
Record name | 2-[4-(2-Naphthalenylmethyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57987-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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